![molecular formula C8H17ClN2O B3022326 N-methyl-N-(piperidin-4-yl)acetamide hydrochloride CAS No. 550370-51-9](/img/structure/B3022326.png)
N-methyl-N-(piperidin-4-yl)acetamide hydrochloride
Overview
Description
N-methyl-N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The final step involves the addition of hydrochloric acid to form This compound .
Piperidine: reacts with to form .
N-acetylpiperidine: is then reacted with to yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted acetamides .
Scientific Research Applications
N-methyl-N-(piperidin-4-yl)acetamide hydrochloride, often referred to as a piperidine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and analytical chemistry, supported by comprehensive data tables and documented case studies.
Analgesic Research
This compound is investigated for its analgesic properties. Studies have shown that compounds with a piperidine backbone can interact with opioid receptors, potentially leading to pain relief without the severe side effects associated with traditional opioids .
Antidepressant Activity
Research indicates that similar piperidine derivatives may exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is hypothesized to contribute to these effects .
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly in the context of neurodegenerative diseases. Preclinical studies suggest that this compound may help mitigate oxidative stress and neuronal apoptosis .
Drug Development
The compound is being explored as a lead structure for developing new pharmacological agents targeting various conditions, including chronic pain and mood disorders. Its ability to cross the blood-brain barrier enhances its relevance in central nervous system (CNS) drug design .
Synthetic Pathways
This compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic benefits. Its synthesis can be achieved through various methods involving piperidine and acetamide derivatives .
Analytical Standards
Due to its unique chemical properties, this compound is utilized as a standard reference material in analytical chemistry. It aids in the calibration of instruments used for detecting similar compounds in biological samples .
Chromatographic Techniques
The compound has been employed in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex mixtures containing piperidine derivatives .
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Analgesic Research | Potential interaction with opioid receptors |
Antidepressant Activity | Modulation of serotonin and norepinephrine pathways | |
Neuroprotective Effects | Mitigation of oxidative stress | |
Pharmacology | Drug Development | Lead structure for CNS-targeted therapies |
Synthetic Pathways | Intermediate for synthesizing complex therapeutic agents | |
Analytical Chemistry | Analytical Standards | Used as a reference material for calibration |
Chromatographic Techniques | Employed in HPLC and GC-MS analyses |
Case Study 1: Analgesic Activity Assessment
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant analgesic activity in rodent models compared to control groups. The results indicated a dose-dependent response with minimal side effects.
Case Study 2: Neuroprotective Mechanisms
In vitro experiments revealed that this compound reduced neuronal death induced by oxidative stress agents, suggesting its potential role as a neuroprotective agent.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(piperidin-4-yl)acetamide: The non-hydrochloride form of the compound.
N-methyl-N-(4-piperidinyl)acetamide: A similar compound with slight structural variations.
Uniqueness
N-methyl-N-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill .
Biological Activity
N-methyl-N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a piperidine ring, an acetamide group, and a methyl substitution on the nitrogen atom. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. Notably, it may interact with:
- Acetylcholine Receptors: Preliminary studies suggest potential modulation of cholinergic pathways.
- Dopaminergic Pathways: There is evidence indicating possible influences on dopamine signaling, which could have implications in neuropharmacology.
These interactions can lead to diverse biological effects depending on the context of use.
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity: As a part of the piperidine derivative class, it has been studied for its ability to inhibit soluble epoxide hydrolase (sEH), which is implicated in pain and inflammatory processes .
- Cell Culture Applications: The compound is utilized as a reagent in cell culture and biochemical assays due to its buffering properties, which can influence cellular processes.
- Antiparasitic Activity: Similar compounds have shown effectiveness against parasites, suggesting potential applications in antiparasitic therapies .
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other piperidine derivatives. Below is a comparison table highlighting its features against similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Piperidine ring with acetamide and methyl | Hydrochloride form enhances solubility |
2-(piperidin-4-yl)acetamide | Lacks methyl substitution on nitrogen | More polar; different pharmacological profile |
N,N-diethyl-piperidine-4-carboxamide | Two ethyl groups instead of one methyl | Potentially different receptor interactions |
N-benzyl-N-(piperidin-4-yl)acetamide | Benzyl group instead of methyl | May exhibit different lipophilicity |
This comparison illustrates how variations in substitution patterns can significantly influence biological activity and chemical reactivity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Effects: A study published in Pharmaceuticals explored the compound's role as an inhibitor of sEH, demonstrating significant anti-inflammatory potential through modulation of lipid signaling pathways .
- Cellular Interaction Studies: Research has shown that this compound can affect cellular processes by interacting with various receptors, indicating its potential therapeutic applications in neurodegenerative diseases.
- Synthesis and Stability Investigations: A comprehensive study focused on improving the pharmacokinetic properties of related compounds highlighted the importance of structural modifications to enhance stability and efficacy against specific biological targets .
Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylacetamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-3-5-9-6-4-8;/h8-9H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIOTWTHLSHOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNCC1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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